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molecular formula C10H9BrF2O2 B1455268 Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate CAS No. 885068-75-7

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Cat. No. B1455268
M. Wt: 279.08 g/mol
InChI Key: UFCGWVQYBZHWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242177B2

Procedure details

Obtained from Intermediate 48 (21.1 g, 75.8 mmol) by the procedure described in Intermediate 2. The title compound was obtained (17.2 g, 96%) as oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=1)([F:7])[F:6])C.FC(F)(CCC1C=CC=CC=1)CO>>[Br:14][C:10]1[CH:9]=[C:8]([C:5]([F:6])([F:7])[CH2:4][OH:3])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
C(C)OC(C(F)(F)C1=CC(=CC=C1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(CCC1=CC=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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